
4-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Scientific Research Applications
Synthesis and Crystal Structure
The compound 4-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide, though not directly mentioned, is similar in structure and function to various benzamide derivatives researched for their biological activities. For example, the synthesis, crystal, and molecular structure analysis of aromatic sulfonamides and their hydrochloride salts, which share a structural motif with this compound, have been detailed. These studies provide insights into the L-shaped structure of these compounds, stabilized via intramolecular hydrogen bonding, which could be relevant to understanding the conformational behaviors of related benzamide derivatives in various states (Remko et al., 2010).
Antidepressant Applications
Some benzamide derivatives have been synthesized for potential application as antidepressants. For example, befol, an original domestic antidepressant synthesized through interactions involving a compound structurally similar to this compound, indicates the potential of such structures in developing new therapeutic agents. These derivatives belong to the class of type A reversible MAO inhibitors, highlighting the versatility of benzamide derivatives in pharmacological applications (Donskaya et al., 2004).
Antitumor Activity
Research on 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, a compound with a similar functional group arrangement to this compound, has shown distinct inhibitory capacity against the proliferation of cancer cell lines. This suggests the potential for compounds within this chemical space to be developed into antitumor agents (Ji et al., 2018).
Antimicrobial Activities
The synthesis and evaluation of new 1,2,4-Triazole derivatives, including those derived from reactions involving morpholine, have shown good to moderate antimicrobial activities. This points towards the possible use of benzamide derivatives, such as this compound, in developing antimicrobial agents (Bektaş et al., 2007).
Biological Activity and Synthesis Processes
A study on the preparation process for moclobemide, involving the condensation of morpholine with a benzamide derivative, sheds light on the synthetic routes that could be applied to similar compounds for various applications, including the optimization of reaction conditions for improved yields (Gao Jian-rong, 2004).
properties
IUPAC Name |
4-chloro-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-15-2-4-16(5-3-15)19(23-10-12-25-13-11-23)14-22-20(24)17-6-8-18(21)9-7-17/h2-9,19H,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTNKNGXFDESNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

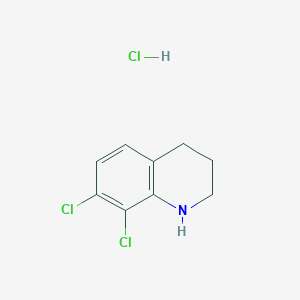
![9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2590808.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2590809.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2590810.png)

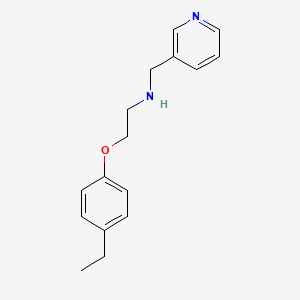
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2590814.png)
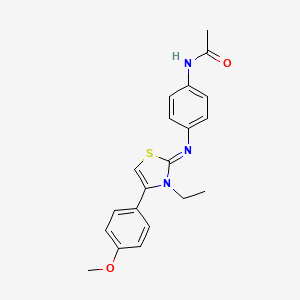
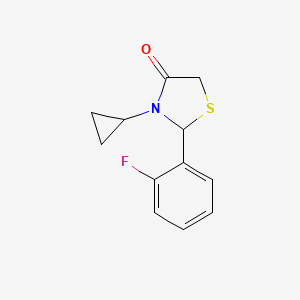
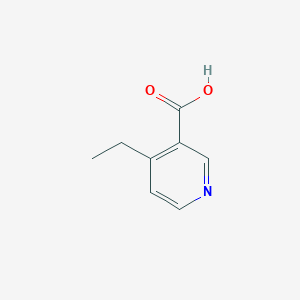
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2590821.png)

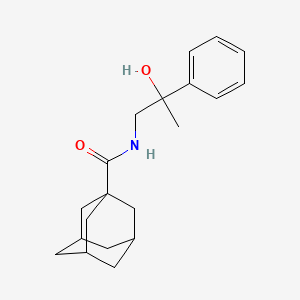
![4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2590827.png)